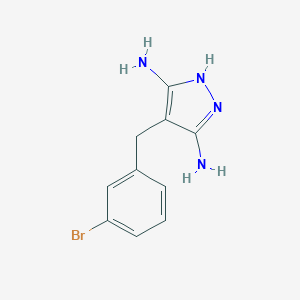![molecular formula C15H16N6 B292130 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292130.png)
3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a triazolopyrimidine derivative that exhibits promising pharmacological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, studies have suggested that this compound exerts its pharmacological activity by inhibiting the activity of specific enzymes, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the activity of protein kinase and phosphodiesterase, leading to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments include its potent inhibitory activity against various enzymes, making it a potential candidate for drug development. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
3. Development of novel derivatives of 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with improved pharmacological properties.
4. Evaluation of the potential toxicity of this compound and its derivatives.
5. Investigation of the potential applications of this compound in the development of diagnostic tools for various diseases.
Conclusion:
In conclusion, 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a promising compound that exhibits potent inhibitory activity against various enzymes, making it a potential candidate for drug development. Further studies are needed to fully understand its mechanism of action and evaluate its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been reported in the literature. One of the methods involves the reaction of 3-amino-1,2,4-triazole with 6-chloro-3,4-dihydropyrimidine-2(1H)-one followed by the reaction with benzyl bromide and pyrrolidine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
The scientific research on 3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has focused on its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes, including protein kinase and phosphodiesterase. These enzymes play a crucial role in the regulation of various cellular processes, making them potential targets for drug development.
Propiedades
Fórmula molecular |
C15H16N6 |
|---|---|
Peso molecular |
280.33 g/mol |
Nombre IUPAC |
3-benzyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C15H16N6/c1-2-6-12(7-3-1)10-21-15-13(18-19-21)14(16-11-17-15)20-8-4-5-9-20/h1-3,6-7,11H,4-5,8-10H2 |
Clave InChI |
ZPIKMXAFWBGFJV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-phenyl-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B292047.png)
![7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292048.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-imino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292053.png)
![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)

![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)


![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)